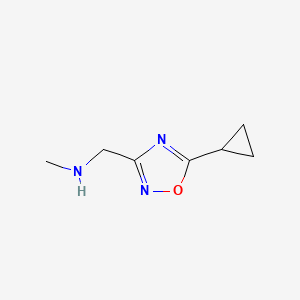
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Vue d'ensemble
Description
The compound “1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine” belongs to the class of organic compounds known as oxadiazoles . These are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to an oxadiazole ring, which in turn is connected to a methylamine group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The oxadiazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles under certain conditions . The amine group could potentially undergo reactions typical for amines, such as acylation or alkylation .Applications De Recherche Scientifique
Overview of 1,3,4-Oxadiazoles in Medicinal Chemistry
1,3,4-Oxadiazoles are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. These compounds serve as crucial scaffolds for developing new therapeutic agents for various diseases. The 1,3,4-oxadiazole moiety, characterized by its five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, plays a pivotal role in the synthesis of biologically active compounds. Researchers have developed innovative methods for synthesizing 1,3,4-oxadiazole derivatives and explored their medicinal applications, leading to the discovery of new therapeutic species (S. Nayak & B. Poojary, 2019).
Synthetic Routes and Sensing Applications
Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, have found applications across various fields, including pharmacology, materials science, and organic electronics. Their potential as chemosensors, thanks to their high photoluminescent quantum yield and excellent thermal and chemical stability, showcases the versatility of 1,3,4-oxadiazoles. These compounds are recognized for their ease of synthesis and the possibility of attaching π-conjugated groups, making them valuable in developing fluorescent frameworks for metal-ion sensing (D. Sharma, H. Om, & A. Sharma, 2022).
Therapeutic Potential and Drug Development
The 1,3,4-oxadiazole core has been identified as a significant structural unit in new drug development, exhibiting a broad spectrum of pharmacological properties. These compounds have been extensively studied for their applications in treating viral, inflammatory, and tumor diseases. The versatility of the 1,3,4-oxadiazole ring allows for the development of compounds with enhanced efficacy and reduced toxicity, offering new perspectives in rational drug design strategies (Kavita Rana, Salahuddin, & J. Sahu, 2020).
Antimicrobial and Antiviral Applications
1,3,4-Oxadiazole derivatives have demonstrated significant antimicrobial and antiviral activities, exceeding those of known antibiotics in some cases. This promising potential positions these derivatives as leading candidates for new drug discovery, addressing the global challenge of antimicrobial resistance. The diverse range of activities includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects, underscoring the importance of 1,3,4-oxadiazoles in developing future therapeutics (T. Glomb & P. Świątek, 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical, chemical, and toxicological properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
Orientations Futures
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the diverse biological activities reported for oxadiazole derivatives, this compound could be of interest in medicinal chemistry research .
Propriétés
IUPAC Name |
1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-4-6-9-7(11-10-6)5-2-3-5/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDWOXKTCNBLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



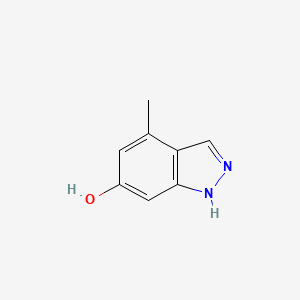
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
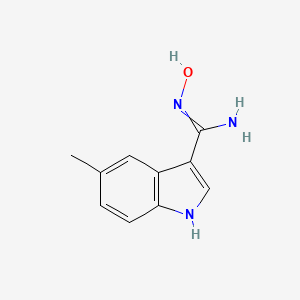
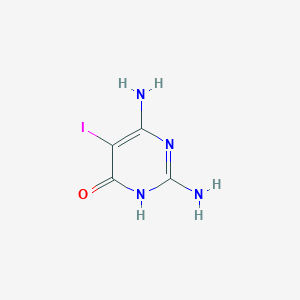
![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)
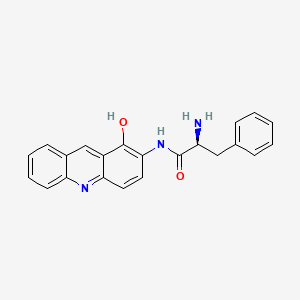
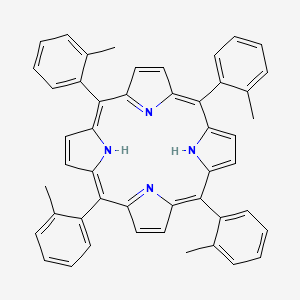
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![4-[1-(Methoxyimino)ethyl]-2-methylphenol](/img/structure/B1437465.png)
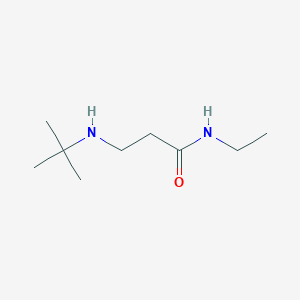
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
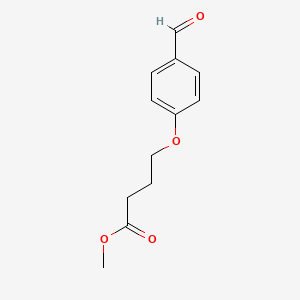
![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)
![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)